molecular formula C11H18N2O B6191484 (1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol CAS No. 2680542-34-9

(1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol

Cat. No.: B6191484
CAS No.: 2680542-34-9
M. Wt: 194.3
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Description

(1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This particular compound features a tetrahydroindazole core with a methanol group attached, making it a unique structure within the indazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-4,4-dimethylpentan-2-one with hydrazine hydrate, followed by cyclization and subsequent reduction to yield the desired product . The reaction conditions often require an acidic or basic catalyst and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)formaldehyde or (1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carboxylic acid .

Scientific Research Applications

(1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex indazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

    Indazole: The parent compound with a simpler structure.

    (1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)formaldehyde: An oxidized derivative.

    (1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carboxylic acid: Another oxidized derivative.

Uniqueness

(1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol is unique due to its specific substitution pattern and the presence of the methanol group. This structural uniqueness contributes to its distinct chemical and biological properties compared to other indazole derivatives .

Properties

CAS No.

2680542-34-9

Molecular Formula

C11H18N2O

Molecular Weight

194.3

Purity

95

Origin of Product

United States

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